molecular formula C14H18N2 B11887069 4-Phenyl-1,3-diazaspiro[4.5]dec-2-ene CAS No. 90265-97-7

4-Phenyl-1,3-diazaspiro[4.5]dec-2-ene

Katalognummer: B11887069
CAS-Nummer: 90265-97-7
Molekulargewicht: 214.31 g/mol
InChI-Schlüssel: UTZIPUVXSDNKEV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Phenyl-1,3-diazaspiro[4.5]dec-2-ene is a heterocyclic compound with a unique spiro structure. This compound is characterized by a spiro linkage between a diazaspirodecane and a phenyl group. The molecular formula of this compound is C14H18N2, and it has a molecular weight of 214.31 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-1,3-diazaspiro[4.5]dec-2-ene can be achieved through various synthetic routes. One common method involves the reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3). This domino reaction forms three carbon-carbon bonds and involves highly regioselective C-C coupling and spiro scaffold steps .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the synthetic routes mentioned above for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and ensuring high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-Phenyl-1,3-diazaspiro[4.5]dec-2-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

4-Phenyl-1,3-diazaspiro[4.5]dec-2-ene has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Phenyl-1,3-diazaspiro[4.5]dec-2-ene involves its interaction with specific molecular targets. The compound’s spiro structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can influence biological pathways, leading to potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Phenyl-1,3-diazaspiro[45]dec-2-ene is unique due to its specific spiro linkage and phenyl group, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

90265-97-7

Molekularformel

C14H18N2

Molekulargewicht

214.31 g/mol

IUPAC-Name

4-phenyl-1,3-diazaspiro[4.5]dec-2-ene

InChI

InChI=1S/C14H18N2/c1-3-7-12(8-4-1)13-14(16-11-15-13)9-5-2-6-10-14/h1,3-4,7-8,11,13H,2,5-6,9-10H2,(H,15,16)

InChI-Schlüssel

UTZIPUVXSDNKEV-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2(CC1)C(N=CN2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.